

Unveiling Celosin L: A Technical Guide to its Discovery, Origin, and Characterization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin L, a notable triterpenoid saponin, has been identified as a constituent of Celosia cristata. This document provides a comprehensive technical overview of the discovery, origin, and scientific characterization of **Celosin L**. It is designed to serve as a foundational resource, offering detailed experimental protocols, quantitative data, and a visualization of its discovery workflow. This guide is intended for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Discovery and Origin

Celosin L was first reported as a novel natural compound by Jiang Y. et al. in a 2017 publication in the Journal of Pharmaceutical and Biomedical Analysis.[1] It was isolated from Celosiae Semen, the seeds of Celosia cristata L., a plant belonging to the Amaranthaceae family.[1] Celosia species have a history of use in traditional medicine, and modern analytical techniques have led to the identification of a series of "Celosin" compounds, including **Celosin L**, which are being investigated for their pharmacological properties.

Physicochemical Properties

The fundamental physicochemical properties of **Celosin L** are summarized in the table below.



Property	Value	Source
Molecular Formula	C47H74O20	[1]
Molecular Weight	959.08 g/mol	[1]
Class	Triterpenoid Saponin	[1]
Botanical Source	Celosia cristata L. (seeds)	[1]

Experimental Protocols

The isolation and characterization of **Celosin L** involved a multi-step process, as detailed in the foundational research. The following protocols are based on the methodologies described for the dereplication-guided isolation of triterpenoid saponins from Celosiae Semen.

Plant Material and Extraction

- Plant Material: The seeds of Celosia cristata L. (Celosiae Semen) were used as the source material.
- Extraction: The powdered seeds were extracted with a solvent system, likely involving an initial extraction with a polar solvent such as methanol or ethanol, to obtain a crude extract containing a mixture of phytochemicals.

Isolation and Purification

A dereplication-guided strategy using high-performance liquid chromatography coupled with electrospray ionization tandem quadrupole-time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS) was employed to selectively target and isolate novel saponins.[1] The general workflow for the isolation of triterpenoid saponins from Celosia seeds typically involves the following chromatographic techniques:

- Macroporous Resin Column Chromatography: The crude extract is subjected to column chromatography on a macroporous resin to enrich the saponin fraction.
- Silica Gel Column Chromatography: Further separation of the saponin-rich fraction is achieved using silica gel column chromatography with a gradient elution system.



 Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of Celosin L is performed using preparative HPLC to yield the compound with high purity (>98%).

Structural Elucidation

The chemical structure of **Celosin L** was determined through comprehensive spectroscopic analysis:

- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the complete chemical structure, including the stereochemistry of the aglycone and the sugar moieties.

Biological Activity

Celosin L has been identified as a triterpenoid saponin with hepatoprotective activity.[1]

Hepatoprotective Effects

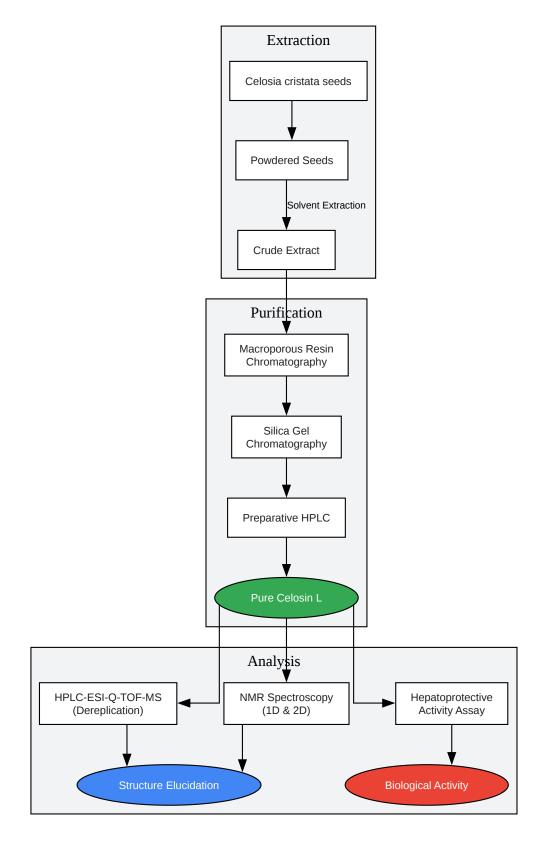
Initial in-vitro studies have demonstrated that **Celosin L** exhibits protective effects against acetaminophen (APAP)-induced hepatotoxicity in HepG2 cells.[1] Further quantitative data from these studies, such as IC₅₀ values, would be crucial for a complete assessment of its potency.

Visualizations

Experimental Workflow for the Discovery of Celosin L

The following diagram illustrates the general workflow employed for the discovery and isolation of **Celosin L**.





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References

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